molecular formula C20H24N2O3S B2965484 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005299-85-3

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Katalognummer: B2965484
CAS-Nummer: 1005299-85-3
Molekulargewicht: 372.48
InChI-Schlüssel: IXTRYFZZBHTRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-methyl-substituted benzene ring linked via a sulfonamide group to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is further functionalized with a 2-methylpropanoyl (isobutyryl) group at position 1. This compound’s structural uniqueness lies in the combination of a moderately electron-donating methyl group on the benzene ring and a sterically bulky isobutyryl group on the tetrahydroquinoline, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-13-17(9-10-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTRYFZZBHTRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce sulfinamides or sulfenamides .

Wissenschaftliche Forschungsanwendungen

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Benzene Substituents Tetrahydroquinoline Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-methyl 1-(2-methylpropanoyl) C₂₀H₂₄N₂O₃S 372.5* Not provided
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 3,4-dimethyl 1-(2-methylpropanoyl) C₂₁H₂₆N₂O₃S 386.5 1005300-84-4
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 3-chloro 1-(4-fluorobenzenesulfonyl) C₂₁H₁₈ClFN₂O₄S₂ 481.0 946346-24-3
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 2,4-dimethoxy 1-(propane-1-sulfonyl) Not provided Not provided Not provided

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on the Benzene Ring: The target compound has a single methyl group at position 3, providing modest steric bulk and electron-donating effects. The 3,4-dimethyl analog introduces additional steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility. The 2,4-dimethoxy analog includes two methoxy groups, which are strong electron donors and may improve solubility via polar interactions.

Tetrahydroquinoline Functionalization: The isobutyryl group in the target compound and the dimethyl analog contributes steric bulk, possibly affecting binding pocket accessibility. The 4-fluorobenzenesulfonyl group in introduces both sulfonyl and fluorophenyl moieties, which are common in drug design for their stability and target affinity. The propane-1-sulfonyl group in replaces the isobutyryl with a simpler sulfonyl chain, likely reducing steric hindrance while maintaining polar interactions.

Molecular Weight and Implications :

  • The target compound (372.5 g/mol) is lighter than the 3,4-dimethyl analog (386.5 g/mol) and significantly lighter than the chloro-fluoro derivative (481.0 g/mol) . Lower molecular weight may improve bioavailability, as per Lipinski’s rule of five.

Biologische Aktivität

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O2_{2}S
  • Molecular Weight : 344.46 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and diuretic effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamides are often linked to the inhibition of various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt/mTOR. Research has shown that the introduction of specific substituents can enhance the compound's efficacy against tumor growth in xenograft models .

Activity Mechanism Reference
AntitumorInhibition of PI3K/Akt/mTOR pathway
AntibacterialDisruption of bacterial cell wall
DiureticInhibition of sodium reabsorption

Antibacterial Properties

Sulfonamides have been widely studied for their antibacterial effects. The sulfonamide moiety can inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to bacterial growth suppression. The compound's structural characteristics may enhance its binding affinity to target enzymes .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes relevant in disease processes. For instance, it has been noted that sulfonamides can inhibit human leukocyte elastase and cathepsin G, both of which are implicated in inflammatory responses and cancer progression .

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of related compounds, researchers found that modifications in the sulfonamide structure significantly impacted the growth inhibition of various cancer cell lines. The study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several carcinoma cell lines .

Study 2: Antibacterial Activity

Another research project focused on evaluating the antibacterial activity of sulfonamide derivatives. The results demonstrated that compounds with a similar scaffold showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?

Methodological Answer: A robust approach involves coupling the tetrahydroquinoline scaffold with the sulfonamide group using nucleophilic substitution. Key steps include:

  • Activation of the sulfonyl chloride : React benzene-1-sulfonyl chloride derivatives with the amine group of the tetrahydroquinoline under basic conditions (e.g., pyridine or DMAP) to facilitate sulfonamide bond formation .
  • Protection of reactive sites : Use tert-butyl or acetyl groups to protect the tetrahydroquinoline’s secondary amine during synthesis, followed by deprotection using acidic or enzymatic conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization to isolate high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatographic analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
  • Spectroscopic characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methylpropanoyl and methyl groups) .
    • Mass spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+^+ peak) .
  • Melting point determination : Compare experimental m.p. with literature values to confirm crystallinity .

Advanced Research Questions

Q. How can the stereochemical configuration of the tetrahydroquinoline moiety be resolved experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal X-ray data to determine absolute configuration. Key parameters include R-factors (< 5%) and electron density maps for chiral centers .
  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy .

Q. What experimental design strategies are optimal for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Dose-response studies : Use a randomized block design with four replicates per concentration (e.g., 0.1–100 µM) to minimize batch effects .
  • Control groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO < 0.1%) to validate assay specificity .
  • High-throughput screening : Implement 96-well plate formats with fluorogenic or colorimetric substrates to assess enzyme inhibition kinetics .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Methodological Answer:

  • Laboratory simulations :
    • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS/MS .
    • Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation products .
  • Ecotoxicology : Use OECD guidelines for acute toxicity testing in Daphnia magna or algal models, with EC50_{50} calculations .

Q. What strategies mitigate conflicting data in SAR studies of this sulfonamide derivative?

Methodological Answer:

  • Data normalization : Standardize assay conditions (e.g., temperature, solvent batch) to reduce variability .
  • Multivariate analysis : Apply PCA or PLS regression to identify confounding variables (e.g., lipophilicity vs. solubility) .
  • Orthogonal assays : Validate hits using biophysical methods (e.g., SPR or ITC) to confirm binding affinities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.